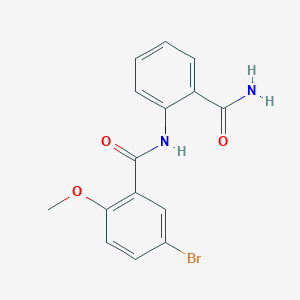
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is a chemical compound that is commonly used in scientific research for its potential therapeutic properties. This compound belongs to the class of amides and is also known as MPAPA.
作用機序
The exact mechanism of action of 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and GABA. This compound has also been shown to have an affinity for certain receptors such as the sigma-1 receptor and the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. This compound has also been shown to have anticonvulsant effects and can reduce seizures in animal models. Additionally, 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have a number of beneficial effects in animal models and may have potential for use in the treatment of various neurological disorders. However, one limitation of using this compound is its limited availability and high cost. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide. One area of research is the development of new analogs of this compound with improved therapeutic properties. Another area of research is the investigation of the potential side effects and toxicity of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various neurological disorders.
合成法
The synthesis of 2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide involves the reaction of 3-methylphenol, 4-piperidin-1-ylbenzeneamine, and acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.
科学的研究の応用
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
2-(3-methylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-7-19(14-16)24-15-20(23)21-17-8-10-18(11-9-17)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3,(H,21,23) |
InChIキー |
LCJNAMIKNACLSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(pentanoylamino)phenyl]nicotinamide](/img/structure/B244895.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![2-[(3-Ethoxybenzoyl)amino]benzamide](/img/structure/B244901.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)

![2,5-dichloro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244915.png)
![3-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244916.png)
![3-bromo-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244918.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)